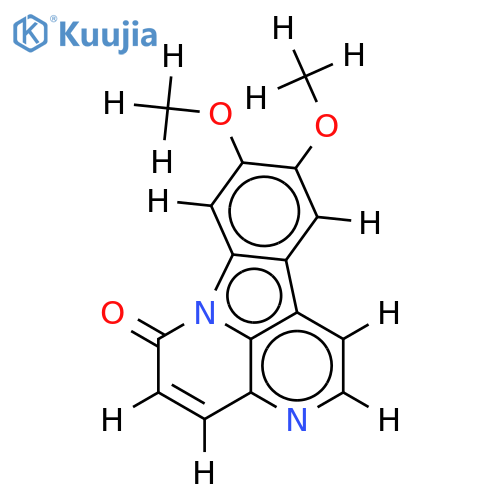Cas no 155861-51-1 (9,10-Dimethoxycanthin-6-one)

9,10-Dimethoxycanthin-6-one structure
商品名:9,10-Dimethoxycanthin-6-one
9,10-Dimethoxycanthin-6-one 化学的及び物理的性質
名前と識別子
-
- 9,10-Dimethoxycanthin-6-one
- 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
- HY-N7182
- SCHEMBL12067601
- DTXSID701196166
- 155861-51-1
- 12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- CS-0103811
- AKOS040761285
- CHEMBL3139513
- FS-7528
- 12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.0?,(1)?.0(1)?,(1)?]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
-
- インチ: InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3
- InChIKey: VKMIBFAQYHUWCU-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC
計算された属性
- せいみつぶんしりょう: 280.08479225g/mol
- どういたいしつりょう: 280.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 53.4Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.31 g/l)(25ºC)、
9,10-Dimethoxycanthin-6-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92127-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | >=98% | 5mg |
$413 | 2023-09-19 | |
| TargetMol Chemicals | TN3307-5 mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 98% | 5mg |
¥ 2,350 | 2023-07-11 | |
| A2B Chem LLC | AF03533-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 95% | 5mg |
$1620.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3307-1 ml * 10 mm |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 1 ml * 10 mm |
¥ 1650 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3307-5 mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 5mg |
¥4336.00 | 2022-04-26 | ||
| ChemFaces | CFN92127-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | >=98% | 5mg |
$413 | 2021-07-22 | |
| TargetMol Chemicals | TN3307-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 5mg |
¥ 2350 | 2024-07-20 | ||
| TargetMol Chemicals | TN3307-5mg |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 5mg |
¥ 2350 | 2024-07-24 | ||
| TargetMol Chemicals | TN3307-1 ml * 10 mm |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 1 ml * 10 mm |
¥ 1650 | 2024-07-24 | ||
| TargetMol Chemicals | TN3307-1 mL * 10 mM (in DMSO) |
9,10-Dimethoxycanthin-6-one |
155861-51-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1650 | 2023-09-15 |
9,10-Dimethoxycanthin-6-one 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
155861-51-1 (9,10-Dimethoxycanthin-6-one) 関連製品
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
